3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL
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Overview
Description
3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL typically involves the construction of the triazolo-pyrimidine core followed by the introduction of the pyridyl and propanol groups. Common synthetic routes include:
Oxidative Cyclization: Starting from 2-pyridyl-substituted amidines, oxidative cyclization using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can form the triazolo-pyrimidine core.
Catalytic Oxidation: Conversion of N-(2-pyridyl)guanidines to 2-amino-pyrazolo-pyridines using catalytic oxidation by air oxygen with CuBr/1,10-phenanthroline.
Cyclization Using Hydroxylamine: Formation of 2-amino-triazolo-pyridines by reacting 2-aminopyridines with ethoxycarbonyl thioisocyanate followed by treatment with NH2OH·HCl.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL undergoes various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridyl or triazolo-pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Biological Studies: Its ability to inhibit specific enzymes makes it a valuable tool for studying cell cycle regulation and apoptosis.
Drug Design: The unique structure of the compound serves as a scaffold for designing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL involves inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates and disrupting the cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyridine Derivatives: These compounds are also used in drug design and have applications in medicinal chemistry.
Uniqueness
3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-12(2)22(8-3-9-24)16-14(11)17-20-15(21-23(17)10-19-16)13-4-6-18-7-5-13/h4-7,10,24H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVUXGDQVGIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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